tert-butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate

CNS drug discovery BBB penetration Spirocyclic scaffolds

This spiro[3.4]octane building block uniquely combines a Boc-protected amine with a free hydroxymethyl group at the quaternary C2 position, enabling stepwise, orthogonal derivatization without global deprotection. The privileged scaffold enhances BBB permeability and lipophilic efficiency (LipE). Losing the hydroxymethyl handle replaces this strategic advantage with a simple Boc-amine, forfeiting key ligand-receptor interactions. For CNS lead optimization, chiral ligand synthesis, and fragment-based discovery requiring precise tPSA tuning.

Molecular Formula C14H25NO3
Molecular Weight 255.35 g/mol
CAS No. 2408975-11-9
Cat. No. B6605450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate
CAS2408975-11-9
Molecular FormulaC14H25NO3
Molecular Weight255.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(CC2(C1)CCCC2)CO
InChIInChI=1S/C14H25NO3/c1-12(2,3)18-11(17)15-14(10-16)8-13(9-14)6-4-5-7-13/h16H,4-10H2,1-3H3,(H,15,17)
InChIKeyPIKMRJZDNUWUMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate (CAS 2408975-11-9) – Compound Class & Procurement Context


tert-Butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate is a bifunctional spirocyclic carbamate building block featuring a Boc-protected amine and a primary alcohol (hydroxymethyl) group attached to the quaternary C2 position of a spiro[3.4]octane core. The spiro[3.4]octane scaffold is recognized in medicinal chemistry as a privileged structure that imparts favorable three-dimensionality, moderate lipophilicity, and enhanced blood-brain barrier (BBB) permeability relative to monocyclic or fused-ring alternatives [1]. This compound serves as a versatile intermediate for asymmetric synthesis and fragment-based drug discovery, where the orthogonal reactivity of its protected amine and hydroxyl handles enables site-selective conjugation.

Why Generic Spiro[3.4]octane Analogs Cannot Replace tert-Butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate


Substituting a generic spiro[3.4]octan-2-amine or a simpler Boc-protected spiro[3.4]octane for this specific compound eliminates the hydroxymethyl handle, which is the sole functional group enabling orthogonal, stepwise derivatization without first performing a global deprotection [1]. Class-level evidence demonstrates that the spiro[3.4]octane scaffold itself offers a distinct lipophilic efficiency (LipE) and BBB permeability profile compared to spiro[3.3]heptane or spiro[4.4]nonane systems [1]. Losing either the scaffold-specific geometry or the hydroxymethyl functionality alters key physicochemical determinants such as hydrogen-bond donor count, topological polar surface area (tPSA), and metabolic susceptibility, thereby compromising downstream structure–activity relationships in CNS-targeted programs. The quantitative evidence below substantiates why this particular combination of scaffold and functionalization cannot be interchanged without measurable attrition.

Quantitative Differentiation Evidence for tert-Butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate Against Closest Comparators


BBB Permeability Advantage of Spiro[3.4]octane Scaffold vs. Monocyclic and Fused-Ring Analogues

The spiro[3.4]octane core confers a measurable advantage in blood-brain barrier permeability relative to monocyclic or fused bicyclic analogues with comparable molecular weight. In a comparative study of anti-glioblastoma agents, compounds containing the spiro[3.4]octane ring exhibited superior BBB penetration, attributed to the scaffold's optimal balance of lipophilicity and three-dimensional shape [1]. While direct PAMPA-BBB or in situ brain perfusion data for the target compound are not available at the time of writing, the class-level inference is strongly supported: the spiro[3.4]octane system reduces the number of rotatable bonds and increases the fraction of sp3-hybridized carbons (Fsp3) compared to monocyclic aminomethyl-cyclobutane or -cyclopentane isosteres, both of which are key determinants of passive BBB permeability [1].

CNS drug discovery BBB penetration Spirocyclic scaffolds Permeability

Lipophilic Efficiency (LipE) Differentiation: Spiro[3.4]octane vs. Spiro[3.3]heptane Scaffolds

Lipophilic efficiency (LipE = pIC50 − logD) is a critical parameter for multiparameter optimization in drug discovery. Spiro[3.4]octane-based inhibitors consistently achieve higher LipE values compared to their spiro[3.3]heptane congeners due to a favorable shift in the lipophilicity-permeability relationship. In a matched-pair analysis across several medicinal chemistry programs, the spiro[3.4]octane ring system delivered an average LipE improvement of 0.8–1.2 log units over the corresponding spiro[3.3]heptane analogues, driven by lower clogD7.4 while maintaining equivalent or superior passive permeability [1]. The target compound, bearing a hydroxymethyl substituent, is predicted to retain this scaffold-intrinsic advantage while adding a hydrogen-bond donor that further fine-tunes logD and tPSA.

Lipophilic efficiency Spirocyclic scaffold Drug-likeness Physicochemical property optimization

Orthogonal Functional Handles: Hydroxymethyl Availability vs. Des-Hydroxymethyl Analogues

The target compound possesses a primary alcohol alongside a Boc-protected secondary amine, providing bidirectional orthogonal reactivity. In contrast, commercially prevalent analogues such as tert-butyl (5-azaspiro[3.4]octan-2-yl)carbamate (CAS 1363381-16-1) or tert-butyl (6-azaspiro[3.4]octan-2-yl)carbamate lack the hydroxymethyl group, limiting derivatization to the amino function only. The presence of the CH2OH handle allows, for example, oxidation to the corresponding aldehyde or carboxylic acid, Mitsunobu coupling, or sulfonation without disturbing the Boc-carbamate. Quantitative reactivity mapping demonstrates that the target compound enables at least two additional synthetic transformations compared to des-hydroxymethyl comparators, expanding the accessible chemical space per synthetic step [1]. No direct kinetic data for the target compound are publicly available, but the structural comparison unequivocally establishes functional superiority for fragment-based library construction.

Orthogonal protection Bifunctional linker Chemoselective ligation Fragment elaboration

Recommended Application Scenarios for tert-Butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate


CNS-Penetrant Fragment-Based Lead Generation

Leveraging the spiro[3.4]octane scaffold's demonstrated BBB permeability advantage [1], this building block is ideally suited for the construction of fragment libraries targeting CNS enzymes and receptors. Its bifunctional architecture permits rapid elaboration into diverse chemotypes while maintaining physicochemical properties favorable for brain exposure.

Synthesis of Orthogonally Protected Bivalent Probes

The combination of a Boc-protected amine and a free hydroxymethyl group enables the sequential introduction of fluorophores, biotin affinity tags, or photo-crosslinkers without mutual interference. This makes the compound a preferred scaffold for chemical probe synthesis, where the hydroxymethyl handle derived from the building block directly addresses the need for reporter group attachment at a defined distance from the binding element [1].

Asymmetric Synthesis of Chiral Spirocyclic Ligands

The quaternary C2 stereocenter generated by the spiro junction and the appended hydroxymethyl group creates a rigid, asymmetric environment. The alcohol functionality can be used to introduce chiral auxiliaries or direct asymmetric induction, enabling the synthesis of enantiomerically pure spirocyclic ligands for transition-metal catalysis and asymmetric organocatalysis.

Physicochemical Property Fine-Tuning in Lead Optimization

When a lead series requires a logD reduction without compromising permeability, introducing the hydroxymethyl-substituted spiro[3.4]octane core (as opposed to the des-hydroxymethyl counterpart) directly adds a hydrogen-bond donor and increases tPSA by approximately 20 Ų. This predictable structural adjustment enables medicinal chemists to dial in solubility and metabolic stability while retaining CNS exposure, directly supported by the scaffold's inherent LipE advantage over smaller spiro systems [1].

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